![molecular formula C17H13Cl2N3OS2 B14878649 (Z)-2-(benzo[d]thiazol-2-ylthio)-N'-(2,6-dichlorobenzylidene)propanehydrazide](/img/structure/B14878649.png)
(Z)-2-(benzo[d]thiazol-2-ylthio)-N'-(2,6-dichlorobenzylidene)propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(benzo[d]thiazol-2-ylthio)-N’-(2,6-dichlorobenzylidene)propanehydrazide is a synthetic organic compound that belongs to the class of thiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(benzo[d]thiazol-2-ylthio)-N’-(2,6-dichlorobenzylidene)propanehydrazide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminothiophenol and α-haloketones.
Thioether Formation: The thiazole derivative is then reacted with a suitable alkylating agent to form the thioether linkage.
Hydrazone Formation: The final step involves the condensation of the thioether derivative with 2,6-dichlorobenzaldehyde in the presence of a hydrazine derivative to form the hydrazone linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the hydrazone linkage, potentially leading to the formation of amines.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Thiazole derivatives are often studied for their catalytic properties in various organic reactions.
Material Science: These compounds can be used in the development of new materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: Thiazole derivatives have shown potential as antimicrobial agents against various bacterial and fungal strains.
Anticancer Agents: Some thiazole derivatives are being investigated for their anticancer properties, targeting specific cellular pathways.
Industry
Agriculture: These compounds can be used as pesticides or herbicides.
Pharmaceuticals: They are potential candidates for drug development due to their diverse biological activities.
Mécanisme D'action
The mechanism of action of (Z)-2-(benzo[d]thiazol-2-ylthio)-N’-(2,6-dichlorobenzylidene)propanehydrazide is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or DNA, leading to the modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-2-(benzo[d]thiazol-2-ylthio)-N’-(benzylidene)propanehydrazide: Lacks the dichloro substitution on the benzylidene moiety.
(Z)-2-(benzo[d]thiazol-2-ylthio)-N’-(2,6-difluorobenzylidene)propanehydrazide: Contains fluorine atoms instead of chlorine.
Uniqueness
The presence of the 2,6-dichlorobenzylidene moiety in (Z)-2-(benzo[d]thiazol-2-ylthio)-N’-(2,6-dichlorobenzylidene)propanehydrazide may confer unique biological activities or chemical properties compared to its analogs. The dichloro substitution can influence the compound’s reactivity, stability, and interaction with biological targets.
Propriétés
Formule moléculaire |
C17H13Cl2N3OS2 |
|---|---|
Poids moléculaire |
410.3 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(Z)-(2,6-dichlorophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C17H13Cl2N3OS2/c1-10(24-17-21-14-7-2-3-8-15(14)25-17)16(23)22-20-9-11-12(18)5-4-6-13(11)19/h2-10H,1H3,(H,22,23)/b20-9- |
Clé InChI |
OWGGOZUGOSNXBF-UKWGHVSLSA-N |
SMILES isomérique |
CC(C(=O)N/N=C\C1=C(C=CC=C1Cl)Cl)SC2=NC3=CC=CC=C3S2 |
SMILES canonique |
CC(C(=O)NN=CC1=C(C=CC=C1Cl)Cl)SC2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine](/img/structure/B14878567.png)
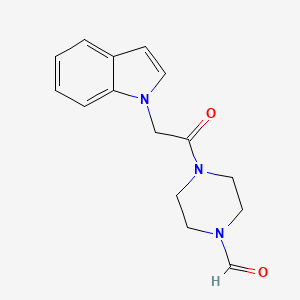


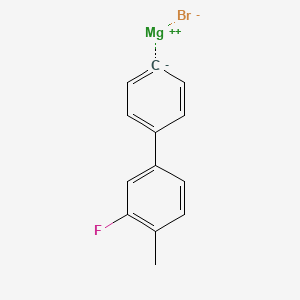
![9-Thia-1-azaspiro[5.5]undecan-4-ol](/img/structure/B14878586.png)


![9-(2,2,2-Trifluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14878605.png)
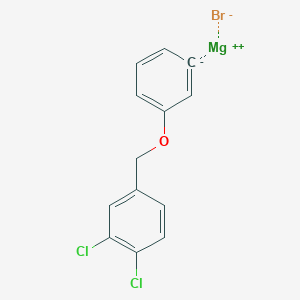
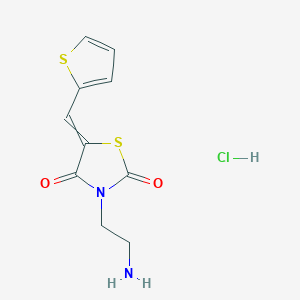
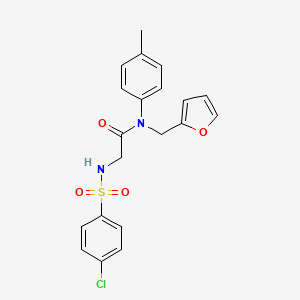
![3-[(1H-ImidaZol-1-ylmethyl)]phenylmagnesium bromide](/img/structure/B14878626.png)
![3-(1H-benzotriazol-1-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B14878640.png)
